molecular formula C11H12O5 B7884613 4-Hydroxy-3,5-dimethoxycinnamic acid

4-Hydroxy-3,5-dimethoxycinnamic acid

Cat. No. B7884613
M. Wt: 224.21 g/mol
InChI Key: PCMORTLOPMLEFB-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxycinnamic acid is a natural product found in Coffea, Prunus cerasus, and other organisms with data available.

Scientific Research Applications

  • Matrix Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Application : Sinapic acid is an effective matrix used in MALDI-MS, aiding in the analysis of carbohydrates (Schmidt De León et al., 2022).

  • Pharmacological Properties : It exhibits antioxidant, anti-inflammatory, anticancer, antimutagenic, antiglycemic, neuroprotective, and antibacterial activities. Its potential to attenuate various chemically induced toxicities is significant (Chen, 2015).

  • Inhibition of Inflammatory Mediators : Derivatives of sinapic acid have been shown to inhibit enzymic lipid peroxidation and reduce the release of inflammatory mediators from human neutrophils (Ballesteros et al., 1995).

  • Potentiometric Titration : Its titration characteristics have been studied, contributing to analytical chemistry applications (Aktaş & Yaşar, 2004).

  • Nanohybrid Synthesis : Used in the synthesis of organic-inorganic nanohybrids for UV ray absorption and photochemical properties (Khan et al., 2011).

  • Interaction with DNA : Sinapic acid binds to calf thymus DNA, suggesting potential applications in genetic research and drug development (Mondal et al., 2020).

  • Antioxidant Activities : Investigated for its antioxidant properties and compared with other phenolic derivatives (Kucukoglu & Nadaroğlu, 2014).

  • Prevention of Amyloid Transformation : Found in coffee extracts, it prevents amyloid transformation of alpha-synuclein, indicating potential in neurodegenerative disease prevention (Medvedeva et al., 2022).

  • Endothelial Function in Cerebral Ischemia : Demonstrated protective effects on vascular endothelium in conditions of cerebral ischemia (Voronkov & Pozdnyakov, 2018).

  • Metabolism by Microorganisms : Studied for its metabolism by microorganisms, contributing to environmental and biochemical research (Donnelly & Dagley, 1981).

properties

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMORTLOPMLEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862129
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Sinapinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Sinapic acid

CAS RN

530-59-6
Record name Sinapic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
T Meyer, RR Scheline - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of some substituted cinnamic and phenylpropionic acids by mixed cultures of rat caecal micro-organisms has been investigated. The compounds studied were: 3,4,5-…
Number of citations: 12 www.tandfonline.com
T Meyer, RR Scheline - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of 3,4,5-trimethoxycinnamic acid and some related compounds in the rat has been investigated. 2. The metabolic reactions observed were hydrogenation of the …
Number of citations: 13 www.tandfonline.com
LA Griffiths - Biochemical Journal, 1969 - portlandpress.com
1. Administration of sinapic acid to the rat results in the excretion of 3-hydroxy-5-methoxyphenylpropionic acid, dihydrosinapic acid, 3-hydroxy-5-methoxycinnamic acid and unchanged …
Number of citations: 43 portlandpress.com
SB Khan, C Liu, ES Jang, K Akhtar, H Han - Materials Letters, 2011 - Elsevier
Organic–inorganic nanohybrids, 3,4-dihydroxycinnamic acid/layered double hydroxide (CA/LDH), 4-hydroxy-3,5-dimethoxycinnamic acid/layered double hydroxide (SA/LDH), and 3-…
Number of citations: 31 www.sciencedirect.com
AH AKTAŞ, G YAŞAR… - Turkish Journal of …, 2001 - journals.tubitak.gov.tr
In this study, four hydroxycinnamic acids, namely 3, 4-dihydroxycinnamic acid, 4-hydroxycinnamic acid, 4-hydroxy--3-methoxycinnamic acid and 4-hydroxy-3, 5-dimethoxycinnamic acid, …
Number of citations: 14 journals.tubitak.gov.tr
ADM Glass - Plant physiology, 1973 - academic.oup.com
The influence of naturally occurring phenolic acids on phosphate uptake by barley (Hordeum vulgare L. cv. Karlsberg) roots was examined using 32 P-labeled phosphate. Without …
Number of citations: 241 academic.oup.com
AA Strachan, RJ Yu, F Blank - Applied Microbiology, 1971 - Am Soc Microbiol
Brown pigment(s) formed in Cryptococcus neoformans when grown on media containing extracts of the seeds of Guizotia abyssinica cannot be extracted by common organic solvents or …
Number of citations: 44 journals.asm.org
L Farber - ARS-72, 1971 - books.google.com
For the first time, a number of cane colorants have been identified. They are all cane pigments that escape the refining processes and some even persist into the refined sugar. These …
Number of citations: 0 books.google.com
DCC Smith - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… The related acids, p-coumaric acid and sinapic acid (4-hydroxy-3 : 5-dimethoxycinnamic acid), were not detected. Recrystallisation of fraction C yielded 9-hydroxybenzoic acid (6.9% …
Number of citations: 119 pubs.rsc.org
SA Smirnov, OV Koroleva, VP Gavrilova… - Biochemistry …, 2001 - Springer
Laccases from the Basidiomycetes Coriolus hirsutus, Coriolus zonatus, Cerrena maxima, and Coriolisimus fulvocinerea have been isolated and purified to homogeneity and partially …
Number of citations: 53 link.springer.com

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